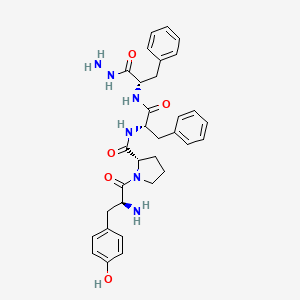

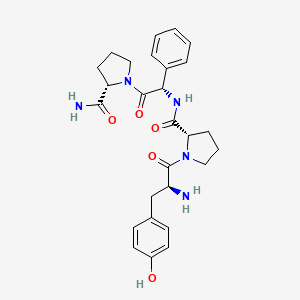

![molecular formula C29H31N5O3 B10853778 (S)-N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10853778.png)

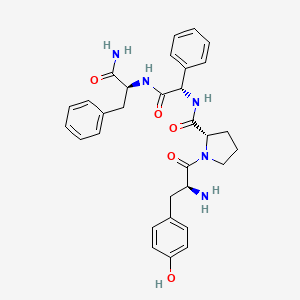

(S)-N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

UFP-502, also known as Dmt-Tic-NH-CH2-Bid, is a potent delta-opioid receptor agonist. This compound has been studied for its potential therapeutic effects, particularly in the field of pain management and depression. It is derived from the Dmt-Tic pharmacophore and has shown promising pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UFP-502 involves the coupling of Dmt-Tic with benzimidazole (Bid) through a peptide bond. The reaction typically requires the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under inert conditions to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

UFP-502 primarily undergoes peptide bond formation during its synthesis. It can also participate in various chemical reactions typical of peptides, such as hydrolysis and oxidation .

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)

Solvents: Dimethylformamide (DMF)

Conditions: Inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Major Products

The major product of the synthesis is UFP-502 itself. During hydrolysis, the peptide bond can be cleaved, resulting in the formation of the individual components, Dmt-Tic and benzimidazole .

Scientific Research Applications

UFP-502 has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

Mechanism of Action

UFP-502 exerts its effects primarily by binding to and activating delta-opioid receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels. These actions result in the analgesic and antidepressant effects observed with UFP-502 .

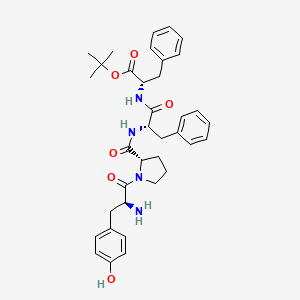

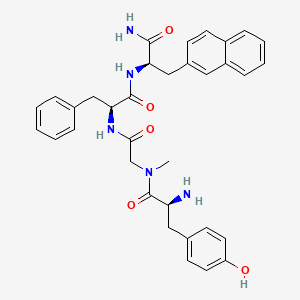

Comparison with Similar Compounds

Similar Compounds

UFP-512: Another delta-opioid receptor agonist with similar analgesic and antidepressant properties.

Dmt-Tic-NH-CH(CH2-COOH)-Bid: A compound with similar structure and function, used in pain management research.

Uniqueness

UFP-502 is unique due to its high affinity and selectivity for delta-opioid receptors. It has shown a lower propensity to induce tolerance compared to other delta-opioid agonists, making it a promising candidate for long-term therapeutic use .

Properties

Molecular Formula |

C29H31N5O3 |

|---|---|

Molecular Weight |

497.6 g/mol |

IUPAC Name |

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C29H31N5O3/c1-17-11-21(35)12-18(2)22(17)14-23(30)29(37)34-16-20-8-4-3-7-19(20)13-26(34)28(36)31-15-27-32-24-9-5-6-10-25(24)33-27/h3-12,23,26,35H,13-16,30H2,1-2H3,(H,31,36)(H,32,33)/t23-,26-/m0/s1 |

InChI Key |

XRZTZWCPHAJWJQ-OZXSUGGESA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=NC5=CC=CC=C5N4)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=NC5=CC=CC=C5N4)N)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-(4-phenylpiperazin-1-yl)pentyl)benzo[cd]indol-2(1H)-one](/img/structure/B10853753.png)

![2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B10853783.png)